Onjisaponin F
Description
Contextualization within Natural Product Chemistry
Natural product chemistry focuses on the isolation, identification, synthesis, and study of biologically active compounds found in nature. Saponins (B1172615), like Onjisaponin F, represent a significant class of natural products, characterized by their distinctive structure consisting of a lipid-soluble aglycone (a triterpene in this case) and one or more water-soluble sugar chains. The diverse structures and biological activities of saponins make them a key area of investigation in the search for new therapeutic agents and research tools.
Origin in Polygala tenuifolia Research
This compound was first isolated from the roots of Polygala tenuifolia Willdenow. jst.go.jp Polygala tenuifolia, commonly known as "Onji" in traditional medicine, has a long history of use in China and Japan for various ailments, including those related to cognitive function, respiratory issues, and anxiety. researchgate.netfrontiersin.orgmdpi.com The investigation into the chemical constituents of Polygala tenuifolia has led to the identification of numerous compounds, with triterpene saponins, including the onjisaponin series (A, B, C, D, E, F, and G), being prominent among them. jst.go.jpmdpi.com The isolation of this compound from this plant highlights its origin within the phytochemical exploration of traditional medicinal herbs.
Overview of Research Significance for this compound
Research into this compound is significant due to its demonstrated biological activities, particularly its potential as an adjuvant and its effects on the nervous system. Studies have indicated that this compound can act as an effective adjuvant for certain vaccines, enhancing immune responses. medchemexpress.comnih.govresearchgate.netpsu.educapes.gov.br Furthermore, research has explored its influence on factors related to neuronal health, such as the induction of nerve growth factor (NGF) synthesis. medchemexpress.com These findings underscore the importance of continued research to fully elucidate the mechanisms of action and potential applications of this compound.
Detailed Research Findings:
Studies have investigated the adjuvant effects of this compound in the context of nasal vaccination. For instance, research involving intranasal administration of this compound alongside influenza hemagglutinin (HA) vaccine in mice demonstrated a significant increase in serum hemagglutination-inhibiting (HI) antibody titers compared to administering the vaccine alone. nih.govpsu.educapes.gov.br Specifically, two inoculations with this compound (1 µg) and influenza HA vaccine (1 µg) at three-week intervals led to significantly increased serum HI antibody and nasal anti-influenza virus IgA and IgG antibody titers after just one week following the secondary vaccination. nih.govpsu.educapes.gov.br Intranasal vaccination with this compound also inhibited the proliferation of mouse-adapted influenza virus A/PR/8/34 in bronchoalveolar lavages of infected mice. nih.govresearchgate.netpsu.educapes.gov.br
Beyond its adjuvant properties, this compound has been studied for its effects on nerve growth factor (NGF) synthesis. Research has shown that Onjisaponins, including this compound, can induce NGF synthesis in astrocytes. medchemexpress.com This suggests a potential role for this compound in supporting neuronal function and health.
Data Tables:
Based on the research findings regarding the adjuvant effects of this compound, the following data points illustrate the observed increases in antibody titers in mouse studies.
Table 1: Effect of Onjisaponins on Serum HI Antibody Titers with Influenza HA Vaccine in Mice
| Onjisaponin (10 µg) | Increase in Serum HI Antibody Titers (vs. Vaccine Alone) after 4 Weeks (Primary Inoculation) | Increase in Serum HI Antibody Titers (vs. Vaccine Alone) after Secondary Vaccination (3 weeks later) |
| Onjisaponin A | 8-14 times psu.edu | 27-50 fold nih.govpsu.edu |
| Onjisaponin E | 8-14 times psu.edu | 27-50 fold nih.govpsu.edu |
| This compound | 8-14 times psu.edu | 27-50 fold nih.govpsu.edu |
| Onjisaponin G | 3-5 times psu.edu | 27-50 fold nih.govpsu.edu |
Note: Data derived from studies using 10 µg of onjisaponin and 10 µg of influenza vaccine unless otherwise specified.
Table 2: Effect of this compound (1 µg) on Antibody Titers with Influenza HA Vaccine (1 µg) in Mice
| Vaccination Regimen | Serum HI Antibody Titers (After Secondary Vaccination) | Nasal Anti-Influenza Virus IgA Antibody Titers (After Secondary Vaccination) | Nasal Anti-Influenza Virus IgG Antibody Titers (After Secondary Vaccination) |
| HA Vaccine Alone | Low level psu.edu | Not significantly increased nih.gov | Not significantly increased nih.gov |
| This compound + HA Vaccine (Two inoculations, 3 weeks apart) | Significantly increased nih.govpsu.educapes.gov.br | Significantly increased nih.govpsu.educapes.gov.br | Significantly increased nih.govpsu.educapes.gov.br |
These tables summarize key findings related to this compound's adjuvant activity, illustrating its capacity to enhance immune responses when co-administered with vaccines in experimental settings.
This compound is a triterpenoid (B12794562) saponin (B1150181) found in the roots of Polygala tenuifolia Willdenow, a herb widely used in traditional Chinese medicine. nih.govmdpi.com It is one of several onjisaponins (including Onjisaponins A, B, E, and G) that have been identified and studied for various biological activities. mdpi.compsu.eduresearchgate.net The isolation, extraction, and purification of this compound from Polygala tenuifolia involve several steps utilizing different techniques.
Structure
2D Structure
Properties
IUPAC Name |
8a-[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNHPZHTNFCNP-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Extraction, and Purification Methodologies for Onjisaponin F
Chromatographic Separation and Purification Techniques
Reversed-Phase C18 Column Chromatography
Reversed-phase C18 column chromatography is a widely used technique in the purification of natural products, including saponins (B1172615) like Onjisaponin F. mdpi.com This method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds retaining longer on the non-polar C18 stationary phase. In the context of isolating compounds from P. tenuifolia, RP-C18 chromatography is often employed after initial extraction and fractionation steps. mdpi.com For instance, fractions obtained from solvent partitioning can be further separated using RP-C18 silica (B1680970) gel columns with solvent systems typically consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often with the addition of a small percentage of an acid like formic acid. mdpi.comsci-hub.se Different ratios of the mobile phase solvents are used to elute compounds with varying polarities. mdpi.comsci-hub.se
Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a chromatography medium composed of hydroxypropylated cross-linked dextran (B179266). cytivalifesciences.com It possesses both hydrophilic and lipophilic characteristics, allowing it to be used with both aqueous and organic solvents. cytivalifesciences.com Sephadex LH-20 chromatography is effective for the separation of natural products such as steroids, terpenoids, lipids, and low molecular weight peptides based on a combination of size exclusion, partition, and adsorption mechanisms. cytivalifesciences.com In the purification of compounds from P. tenuifolia extracts, Sephadex LH-20 is frequently used, often in combination with other chromatographic methods like silica gel and RP-C18 chromatography. mdpi.com Elution is typically performed using solvent systems such as methanol-water mixtures or acetone-water mixtures. mdpi.comfrontiersin.org This technique helps in further purifying fractions obtained from previous chromatographic steps, leading to the isolation of individual compounds like this compound. mdpi.comfrontiersin.org
Advanced Analytical Techniques for Purity Assessment and Quantitative Analysis of this compound
Advanced hyphenated analytical techniques are crucial for the purity assessment, identification, and quantitative analysis of complex natural products like this compound. These methods combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.
Ultra-High Performance Liquid Chromatography-Photo-Diode Array-Electrospray Ionization-Quadrupole-Time-of-Flight-Mass Spectrometry (UPLC-PDA-ESI-Q-TOF-MS)
UPLC-PDA-ESI-Q-TOF-MS is a powerful analytical platform used for the comprehensive analysis of complex samples. UPLC provides high-resolution separation and speed. The Photo-Diode Array (PDA) detector offers UV-Vis spectral data for compound detection and peak purity assessment. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile compounds like saponins. The Quadrupole-Time-of-Flight (Q-TOF) mass analyzer provides accurate mass measurements and fragmentation information, enabling the identification and structural elucidation of compounds. researchgate.net This technique has been applied in the analysis of Polygala tenuifolia extracts, allowing for the rapid screening and identification of various metabolites, including this compound. researchgate.net The accurate mass data obtained from the Q-TOF analyzer is particularly valuable for confirming the elemental composition of the compound. researchgate.net
Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS)-Based Metabolomics
UPLC/Q-TOF MS-based metabolomics is an approach used to study the complete set of metabolites in a biological system or extract. plos.org By combining the separation efficiency of UPLC with the high mass accuracy and sensitivity of Q-TOF MS, this method allows for the identification and relative quantification of a large number of metabolites in a single analysis. plos.org This technique has been employed to analyze the chemical profiles of Polygala tenuifolia, including the variation of triterpenoid (B12794562) saponins like this compound in different tissues or under different growth conditions. plos.orgresearchgate.net Metabolomics studies using UPLC/Q-TOF MS can reveal significant differences in the content of this compound and other saponins, providing insights into the plant's metabolism and the factors affecting the production of these compounds. plos.orgresearchgate.net
Data from a UPLC/Q-TOF MS-based metabolomics study on P. tenuifolia showed variations in the peak area intensity of this compound across different growth years. researchgate.net
Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Time-of-Flight (UHPLC-MS/TOF)
UHPLC-MS/TOF is another advanced analytical technique that couples the high separation performance of UHPLC with the accurate mass measurement capabilities of a Time-of-Flight (TOF) mass analyzer. nih.govfrontiersin.org Similar to Q-TOF, a TOF analyzer provides high mass accuracy, which is essential for the confident identification of compounds based on their elemental composition. nih.govfrontiersin.org This technique is used for both targeted and untargeted analysis of complex matrices. UHPLC-MS/TOF has been utilized in the analysis of Radix Polygalae (the root of P. tenuifolia) extracts for the identification of various compounds, including saponins. nih.govjst.go.jp The accurate mass data obtained from UHPLC-MS/TOF analysis helps in matching detected compounds with databases or literature reports for identification. nih.govfrontiersin.org
Studies using UHPLC-MS/TOF have analyzed the chemical composition of Radix Polygalae extracts, confirming the presence of numerous compounds, including Onjisaponin B, which is related to this compound. nih.govnih.gov
Biosynthetic Pathways of Onjisaponins
Precursor Identification and Initial Biosynthetic Stages
The initial phases of Onjisaponin F biosynthesis are characterized by the formation of its fundamental carbon skeleton from a universal precursor, leading to a key intermediate that sets the stage for further structural diversification.
The biosynthesis of oleanane-type pentacyclic triterpenoids, the class to which this compound belongs, commences with the cyclization of 2,3-oxidosqualene (B107256). oup.commdpi.com This reaction is considered the first committed step in the pathway, marking a critical branch point between primary metabolism (sterol synthesis) and secondary metabolism (triterpenoid saponin (B1150181) synthesis). mdpi.comnih.govresearchgate.net The acyclic precursor, 2,3-oxidosqualene, is transformed into the pentacyclic structure of β-amyrin. researchgate.netnih.gov This complex cyclization event establishes the foundational oleanane (B1240867) skeleton and creates multiple stereogenic centers in a single, enzyme-catalyzed transformation. nih.gov
Following the formation of the β-amyrin backbone, the pathway proceeds through a series of oxidative modifications. A crucial intermediate in the biosynthesis of many oleanane-type saponins (B1172615), including likely those in Polygala tenuifolia, is oleanolic acid. nih.govoup.com Oleanolic acid is formed from β-amyrin via a three-step oxidation of the methyl group at the C-28 position to a carboxylic acid. nih.govoup.comresearchgate.net This transformation is a key diversification step, producing an aglycone (sapogenin) that can be further modified, particularly through the attachment of sugar chains. oup.com The presence of oleanolic acid has been noted in over 1,620 plant species, highlighting its widespread role as a central intermediate in saponin biosynthesis. oup.comoup.com
Enzymatic Transformations in Saponin Biosynthesis
The conversion of the initial precursors into the final, complex this compound molecule is orchestrated by several families of enzymes. These biocatalysts execute specific and sequential modifications, including the initial cyclization, subsequent oxidations, and final glycosylations.
The pivotal cyclization of 2,3-oxidosqualene to β-amyrin is catalyzed by the enzyme β-amyrin synthase (β-AS), a type of oxidosqualene cyclase (OSC). oup.comnih.govnih.gov Genes encoding β-AS have been identified and characterized in numerous plant species, and their expression is often correlated with saponin accumulation. nih.govoup.com For instance, in pea (Pisum sativum), a gene designated PsBAS1 is highly expressed during seed maturation and is directly responsible for the accumulation of the major saponins. nih.gov Similarly, a β-AS gene has been identified in the genome of Polygala tenuifolia, providing direct evidence for its role in the biosynthesis of onjisaponins. oup.com The functional expression of β-AS cDNA from various plants in engineered yeast systems has successfully demonstrated its ability to produce β-amyrin. nih.govoup.com
After the formation of the β-amyrin skeleton, cytochrome P450 monooxygenases (CYP450s) play a critical role in its structural diversification through oxidation. oup.comfrontiersin.orgfrontiersin.org These heme-thiolate proteins are responsible for introducing hydroxyl and carboxyl groups at specific positions on the triterpenoid (B12794562) backbone. mdpi.combeilstein-journals.org
A particularly important group of these enzymes is the CYP716A subfamily. nih.gov Members of this subfamily are multifunctional oxidases that catalyze the sequential three-step oxidation of the C-28 methyl group of β-amyrin to produce oleanolic acid. oup.comresearchgate.netoup.com This function is highly conserved across different plant species. oup.comoup.com The process involves the conversion of β-amyrin first to erythrodiol (B191199) (C-28 hydroxylation), then to oleanolic aldehyde, and finally to oleanolic acid. oup.com The expansion of the P450 gene family in plants like P. tenuifolia is thought to have contributed to the diverse synthesis of its triterpenoid saponins. researchgate.net
Table 1: Key Enzyme Families in Onjisaponin Biosynthesis
| Enzyme Family | Abbreviation | Precursor/Substrate | Product | Function in Pathway |
| β-Amyrin Synthase | β-AS | 2,3-Oxidosqualene | β-Amyrin | Cyclization to form the pentacyclic triterpenoid skeleton. oup.comnih.gov |
| Cytochrome P450 Monooxygenases | CYP450 | β-Amyrin | Oleanolic Acid (and other oxidized sapogenins) | Oxidation and functionalization of the triterpenoid backbone. nih.govoup.com |
| UDP Glycosyltransferases | UGTs | Sapogenins (e.g., Oleanolic Acid) | Saponins (e.g., this compound) | Attachment of sugar moieties to the aglycone core. oup.commdpi.com |
The final and most significant step in generating the vast diversity of saponins is glycosylation, catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.orgmdpi.com These enzymes transfer sugar moieties from an activated donor, such as UDP-glucose, to the sapogenin aglycone. oup.comfrontiersin.org This process not only completes the biosynthesis of compounds like this compound but also enhances their water solubility, stability, and biological activity. mdpi.com
In P. tenuifolia, transcriptome analysis has led to the identification of numerous putative UGT genes that are likely involved in saponin synthesis. oup.comresearchgate.net The glycosylation can be complex, involving the attachment of multiple sugars at different positions on the aglycone, often forming branched sugar chains. nih.gov The specific UGTs involved determine the type, number, and linkage of the sugar units, ultimately defining the final structure and identity of the specific onjisaponin. nih.gov
Genetic Basis and Regulation of Onjisaponin Biosynthesis
The production of onjisaponins, including this compound, within Polygala tenuifolia is governed by a suite of genes whose expression and regulation are key to the synthesis of these complex molecules. Modern genomic techniques have been instrumental in identifying these genetic components and understanding their roles.
Gene Discovery through RNA-sequencing (RNA-seq) Analysis in P. tenuifolia
Transcriptome analysis via RNA-sequencing (RNA-seq) has been a powerful tool for discovering the genes involved in the biosynthesis of secondary metabolites in Polygala tenuifolia. nih.govsemanticscholar.org By sequencing the complete set of RNA transcripts in the plant, researchers can identify genes that are actively expressed and potentially involved in specific metabolic pathways. semanticscholar.orgnih.gov
In one study, Illumina sequencing of the P. tenuifolia transcriptome led to the identification of 176 unigenes potentially related to terpenoid backbone biosynthesis. nih.gov These genes encode the enzymes necessary for the initial steps of saponin synthesis. nih.gov Further analysis of the transcriptome data has helped to obtain candidate genes for cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs), which are crucial for the later modification and diversification of the saponin structures. nih.govsemanticscholar.org The assembly of the P. tenuifolia genome, combined with transcriptome data, has further refined the identification of enzyme genes and transcription factors involved in the triterpenoid saponin synthesis pathway. semanticscholar.org
Table 1: Candidate Genes Identified in P. tenuifolia Transcriptome for Triterpenoid Saponin Biosynthesis
| Gene/Enzyme Family | Number of Unigenes Identified | Putative Role in Biosynthesis |
|---|---|---|
| Terpenoid Backbone Biosynthesis | 176 | Synthesis of precursors IPP and DMAPP |
| Cytochrome P450s (CYP450s) | Multiple candidates | Oxidation and modification of the triterpene skeleton |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Profiling
Following the discovery of candidate genes through RNA-seq, quantitative real-time polymerase chain reaction (qRT-PCR) is employed to validate and quantify their expression levels in different tissues. researchgate.net This technique allows for the precise measurement of gene expression, providing insights into which genes are most active in the tissues where saponin accumulation is highest, typically the roots. researchgate.net
Studies have shown a high correlation between the expression levels of genes encoding squalene (B77637) synthase (SQS), squalene epoxidase (SQE), and β-amyrin synthase (β-AS) and the accumulation of polygala saponins. researchgate.net By comparing gene expression in different plant tissues (e.g., roots, stems, leaves), researchers can confirm the role of specific genes in the biosynthesis of triterpenoid saponins. researchgate.netnih.gov For instance, the expression of key biosynthesis genes is often found to be significantly higher in roots compared to other parts of the plant, consistent with the localization of onjisaponins. researchgate.net
Contribution of the Mevalonate (B85504) (MVA) Pathway to Triterpenoid Saponin Biosynthesis
The biosynthesis of all triterpenoids, including this compound, begins with simple precursors that are assembled into a C30 backbone. nih.gov In the cytoplasm and endoplasmic reticulum of plant cells, this process is primarily driven by the mevalonate (MVA) pathway. researchgate.netnih.govscielo.br
The MVA pathway starts with acetyl-CoA. researchgate.netscielo.br Through a series of enzymatic reactions, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govetals.org These two C5 molecules are the universal building blocks for all isoprenoids. etals.org Key enzymes in this pathway include HMG-CoA reductase (HMGR), which is a major rate-limiting step. nih.gov
Two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl pyrophosphate (FPP, C15). biorxiv.org Subsequently, two molecules of FPP are joined together by squalene synthase (SQS) to create squalene, a linear C30 hydrocarbon. biorxiv.orgresearchgate.net Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). researchgate.net This molecule is the final common precursor which is then cyclized by specific oxidosqualene cyclases (OSCs) to form the diverse array of triterpenoid skeletons that are the foundation for different saponins. mdpi.com
Reconstitution of Biosynthetic Pathways in Heterologous Systems
To better study the biosynthetic pathway of onjisaponins and to potentially produce these valuable compounds in a controlled manner, scientists have turned to heterologous expression systems. This involves transferring the identified genes from P. tenuifolia into a host organism that is easier to cultivate and manipulate, such as yeast or other plants.
Utilization of Yeast (Saccharomyces cerevisiae) Systems for Triterpenoid Production
Saccharomyces cerevisiae, or baker's yeast, is a widely used microbial host for metabolic engineering and the production of plant-derived natural products. nih.gov Its well-characterized genetics and physiology make it an ideal chassis for reconstituting complex biosynthetic pathways. researchgate.net
Researchers can introduce the genes from the MVA pathway and the subsequent triterpenoid-specific enzymes from P. tenuifolia into yeast. researchgate.netresearchgate.net By expressing these heterologous genes, the yeast can be engineered to produce specific triterpenoid precursors or even the final saponin molecules. nih.gov For example, entire biosynthetic pathways, from simple precursors to complex final products, have been successfully reconstituted in yeast for various plant metabolites. researchgate.netmdpi.com This approach allows for the functional characterization of individual enzymes and provides a platform for optimizing the production of desired compounds like this compound. nih.gov
Transient Expression in Plant Systems (e.g., Nicotiana benthamiana)
Nicotiana benthamiana, a relative of the tobacco plant, serves as a powerful tool for the rapid, temporary (transient) expression of genes. frontiersin.orgnih.gov This method, often using Agrobacterium tumefaciens to deliver the genes of interest into the plant's leaves, allows scientists to quickly test the function of enzymes and reconstitute biosynthetic pathways in planta. frontiersin.orgfrontiersin.org
This system is particularly useful for expressing multi-gene pathways, as different Agrobacterium strains carrying different genes can be co-infiltrated into the same leaf tissue. frontiersin.orgresearchgate.net This "mix-and-match" approach enables the rapid assembly and testing of various combinations of biosynthetic genes, such as those for CYP450s and UGTs, to understand how they work together to create the final structure of this compound. researchgate.netnih.gov The production of specific metabolites can be detected in the infiltrated leaf tissue within days, making it a highly efficient method for gene functional analysis and pathway elucidation. frontiersin.orgnih.gov
Table 2: Comparison of Heterologous Expression Systems for Triterpenoid Biosynthesis
| Feature | Yeast (Saccharomyces cerevisiae) | Transient Plant (Nicotiana benthamiana) |
|---|---|---|
| Host Type | Microbe (Fungus) | Plant |
| Transformation | Stable integration or plasmids | Transient, Agrobacterium-mediated |
| Cultivation | Fermentation in bioreactors | Greenhouse cultivation |
| Timeframe | Weeks to months for stable strains | Days for transient expression |
| Primary Use | Large-scale production, pathway optimization | Rapid gene functional analysis, pathway discovery |
Synthetic and Semi Synthetic Strategies for Onjisaponin F and Derivatives
Chemical Modification Investigations of Onjisaponins
While specific chemical modification studies on Onjisaponin F are not extensively documented in publicly available literature, the broader class of onjisaponins and other structurally related saponins (B1172615) have been the subject of various chemical investigations. These studies provide a foundational framework for potential modifications of this compound. Key strategies often revolve around the selective manipulation of the numerous hydroxyl groups present on the oligosaccharide chains and the carboxylic acid functionality on the triterpenoid (B12794562) aglycone.
Common chemical modifications explored in related saponins include:
Acylation: Introduction of acetyl groups to hydroxyl moieties can alter the lipophilicity of the molecule, potentially influencing its interaction with cell membranes and bioavailability.
Alkylation: The addition of alkyl chains of varying lengths can similarly modulate the hydrophobic character of the saponin (B1150181), which may impact its self-assembly properties and adjuvant activity.
Sulfation: The introduction of sulfate (B86663) groups can impart a negative charge to the molecule, potentially enhancing its water solubility and altering its biological interactions.
These modifications are typically achieved using standard organic synthesis protocols, often requiring careful protection and deprotection strategies to achieve regioselectivity due to the complex polyhydroxylated nature of the saponin.
Table 1: Potential Chemical Modifications of this compound and Their Rationale
| Modification Type | Reagents and Conditions (Hypothetical) | Target Functional Group | Rationale for Modification |
| Acetylation | Acetic anhydride, pyridine (B92270) | Hydroxyl groups on sugar moieties | Increase lipophilicity, enhance membrane permeability |
| Methylation | Methyl iodide, sodium hydride | Hydroxyl groups | Modulate solubility and metabolic stability |
| Sulfation | Sulfur trioxide pyridine complex | Hydroxyl groups | Increase water solubility, alter biological activity |
| Amidation | Amine, coupling agent (e.g., HATU) | Carboxylic acid on aglycone | Improve stability, modulate biological interactions |
Semi-Synthesis Approaches for Onjisaponin Derivatives
Semi-synthesis, which utilizes the naturally occurring this compound as a starting material, represents a more practical approach for generating derivatives compared to a full total synthesis. This strategy leverages the complex core structure provided by nature and focuses on targeted modifications to explore structure-activity relationships (SAR).
A key challenge in the semi-synthesis of saponin derivatives is the inherent instability of certain functional groups, such as ester linkages, which can be prone to hydrolysis. A prominent strategy in the semi-synthesis of other saponin adjuvants, like QS-21, involves the replacement of these labile ester groups with more stable amide bonds. This approach has been shown to enhance the chemical stability of the resulting derivatives without compromising, and in some cases even improving, their immunological activity.
For this compound, a similar strategy could be envisioned. The ester linkage connecting the cinnamic acid derivative to the fucose sugar unit represents a potential site for modification. Hydrolysis of this ester would yield a des-acyl this compound intermediate, which could then be re-acylated with a variety of different acyl groups or converted to a more stable amide analog.
Table 2: Hypothetical Semi-Synthetic Pathway for this compound Derivatives
| Step | Description | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Selective Hydrolysis | This compound | Mild base (e.g., NaHCO3) | Des-acyl this compound |
| 2 | Amide Coupling | Des-acyl this compound | Various carboxylic acids, HATU, DIPEA | This compound Amide Analogs |
| 3 | Etherification | Des-acyl this compound | Alkyl halides, base | This compound Ether Analogs |
Rational Design of Lead Metabolites for Enhanced Efficacy and Stability
The rational design of novel this compound derivatives is guided by an understanding of the structure-activity relationships (SAR) of saponin adjuvants. The goal is to identify the key structural motifs responsible for the desired biological activity and to modify the molecule to enhance these properties while improving its drug-like characteristics, such as stability and solubility.
For saponin adjuvants, it is generally understood that both the triterpenoid aglycone and the oligosaccharide chains play crucial roles in their immunomodulatory effects. The nature and complexity of the sugar chains, as well as the presence of specific acyl groups, can significantly influence the potency and the type of immune response elicited.
In the context of this compound, a rational design approach would involve:
Simplification of the Oligosaccharide Chain: Systematically truncating the complex sugar chain to identify the minimal carbohydrate structure required for activity. This could lead to derivatives that are easier to synthesize and may have a more favorable pharmacokinetic profile.
Modification of the Acyl Group: The 3,4,5-trimethoxycinnamoyl group is a distinctive feature of this compound. Synthesizing analogs with different aromatic or aliphatic acyl groups would help to probe the importance of this moiety for activity and could lead to derivatives with altered potency or selectivity.
Improving Stability: As discussed, replacing the ester linkage with a more stable isostere, such as an amide or an ether, would be a key strategy to enhance the chemical stability of this compound derivatives, making them more suitable for pharmaceutical development.
Computational modeling and molecular dynamics simulations can also play a role in the rational design process, helping to predict how different structural modifications might affect the conformation of the molecule and its interaction with biological targets.
Table 3: Rationally Designed this compound Analogs and Their Intended Improvements
| Analog Series | Design Strategy | Intended Improvement |
| Truncated Glycosides | Removal of terminal sugar units | Simplified synthesis, improved pharmacokinetics |
| Acyl Group Variants | Replacement of the trimethoxycinnamoyl group | Modulated potency, altered immune response profile |
| Stable Isosteres | Replacement of the ester linkage with an amide or ether | Enhanced chemical stability, longer shelf-life |
Structure Activity Relationship Sar Studies of Onjisaponin F
Influence of Glycosylation Patterns, including 28-O-glycosylation
Glycosylation, the attachment of sugar moieties to the aglycone (non-sugar) core, is a critical determinant of the pharmacological profile of saponins (B1172615). The number, type, and linkage of these sugar units can significantly impact a saponin's solubility, bioavailability, and interaction with biological targets.
Studies on various triterpenoid (B12794562) saponins isolated from Polygala tenuifolia, the source of Onjisaponin F, indicate that the presence and nature of the sugar chains at the C-3 and C-28 positions of the aglycone core are pivotal for their biological activity. nih.gov Research into the anti-inflammatory effects of these compounds suggests that these glycosylation patterns play a significant role in their inhibitory activity against pro-inflammatory cytokines. nih.gov While direct modification studies on this compound are limited, SAR analysis of related saponins provides valuable insights. For instance, in the well-studied saponin (B1150181) adjuvant QS-21, modifications to the oligosaccharide chain at the C-28 position have been a key strategy in developing potent and stable semi-synthetic vaccine adjuvants. researchgate.net This highlights the general importance of the 28-O-glycosylation pattern in modulating the immunological activity of this class of compounds. The complex oligosaccharide chain attached to the C-28 carboxyl group of this compound is therefore presumed to be essential for its potent adjuvant and other biological effects. nih.gov
Significance of Cinnamoyl Substituents (e.g., Monomethoxy Cinnamic Acid, Trimethoxy Cinnamic Acid)
A distinctive feature of this compound is the presence of an acyl group attached to one of its sugar moieties. Specifically, its structure includes a (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl group, which is a derivative of trimethoxy cinnamic acid. nih.gov This substituent is not merely a passive structural element; it is believed to contribute significantly to the molecule's bioactivity.
Elucidation of Specific Structural Features Correlated with Biological Activities
The potent biological activities of this compound are a result of the interplay between its core triterpenoid structure, its specific glycosylation, and its cinnamoyl substituent. Comparative studies of closely related onjisaponins have shed light on which structural features are correlated with specific activities.
For example, Onjisaponins A, E, F, and G, all isolated from Polygala tenuifolia, exhibit significant mucosal adjuvant activity for vaccines, but to differing degrees. nih.gov this compound, in particular, was found to be a highly potent adjuvant, capable of significantly increasing serum antibody titers even at low doses. nih.gov The structural differences between these onjisaponins, though subtle, are responsible for this variance in potency. These differences often lie in the specific sugars that make up the glycoside chains or in the nature of the acyl group.
Research on the anti-inflammatory properties of saponins from P. tenuifolia has provided more direct correlations. By comparing the inhibitory effects of various saponins on the production of pro-inflammatory cytokines, a clear SAR emerges. The data suggests that the glycosylation at both the C-3 and C-28 positions is a key feature for high activity. nih.gov
| Compound | Type | IC₅₀ (µM) for IL-12 p40 | IC₅₀ (µM) for IL-6 | IC₅₀ (µM) for TNF-α |
|---|---|---|---|---|
| Onjisaponin B | Triterpenoid Saponin | 1.58 ± 0.10 | 1.63 ± 0.08 | 1.79 ± 0.11 |
| Polygalasaponin XXXII | Triterpenoid Saponin | 1.34 ± 0.08 | 1.25 ± 0.07 | 1.43 ± 0.09 |
| Tenuifolin | Triterpenoid Saponin | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.11 ± 0.02 |
The data in Table 1 illustrates how variations in the saponin structure lead to significant differences in anti-inflammatory potency, with Tenuifolin showing exceptionally high activity compared to other related saponins. This underscores the high degree of structural specificity required for potent biological action.
Computational Approaches to SAR Analysis, including Molecular Docking
In modern drug discovery, computational methods are invaluable for predicting and explaining the interactions between a compound and its biological target. Molecular docking is a key in silico technique used to model the interaction between a small molecule (ligand), such as this compound, and a protein (receptor). This method predicts the preferred orientation of the ligand when bound to the receptor and estimates the strength of the interaction, often expressed as a docking score or binding energy. nih.gov
While specific molecular docking studies published for this compound are scarce, the methodology can be readily applied to understand its SAR. The process would involve:
Target Identification: Identifying potential protein targets for this compound based on its known biological activities (e.g., receptors or enzymes involved in immune response or neuronal pathways).
Modeling: A three-dimensional model of this compound would be docked into the binding site of the target protein.
Scoring and Analysis: The software calculates the binding affinity, with lower energy scores typically indicating a more stable interaction. mdpi.com The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and specific amino acid residues of the protein. nih.gov
By computationally modifying the structure of this compound—for example, by altering the sugar units at the C-28 position or changing the cinnamoyl substituent—researchers could predict how these changes would affect binding affinity. These in silico experiments can guide the synthesis of new derivatives with potentially enhanced or more selective activity, making the drug development process more efficient. Such studies on other complex saponins, like saikosaponins, have successfully predicted interactions with key inflammatory targets like Janus Kinase 3 (JAK3). nih.gov
Molecular Mechanisms of Action of Onjisaponin F
Modulation of Inflammatory Signaling Pathways
Inflammation is a complex biological response mediated by various signaling pathways and the production of inflammatory mediators. Onjisaponin F has been shown to interfere with these processes, contributing to its anti-inflammatory properties.
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-12 p40, IL-6, TNF-α)
Studies have demonstrated that this compound can significantly inhibit the production of key pro-inflammatory cytokines. Research on lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells showed that this compound, among other compounds from P. tenuifolia, exhibited potent inhibitory effects on the production of interleukin (IL)-12 p40, IL-6, and tumor necrosis factor-α (TNF-α) nih.govresearchgate.net. These cytokines play crucial roles in initiating and propagating inflammatory responses nih.gov.
Interaction with Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
This compound has been identified as an active anti-inflammatory metabolite that can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators produced by iNOS and COX-2 enzymes, respectively frontiersin.orgmdpi.com. While some studies specifically highlight the effects of other P. tenuifolia compounds like TCMB on downregulating iNOS and COX-2 protein and mRNA levels, this compound is listed among the active compounds showing inhibitory effects on NO and PGE2 production in LPS-stimulated macrophages frontiersin.orgmdpi.comresearchgate.net. Inhibition of these enzymes is a common strategy to mitigate inflammation mdpi.com.
Downregulation of MyD88 and NF-κB Signaling via the Toll-Like Receptor 4 (TLR4) Pathway
The Toll-Like Receptor 4 (TLR4) pathway is a critical component of the innate immune system, and its activation by molecules like LPS leads to the recruitment of adaptor proteins such as Myeloid differentiation primary response protein 88 (MyD88) and subsequent activation of nuclear factor-kappa B (NF-κB). This cascade results in the transcription of pro-inflammatory genes plos.orgscielo.orgnih.govmdpi.com. While direct evidence specifically detailing this compound's interaction with this pathway is less prominent in the provided results compared to other compounds like Onjisaponin B or tenuifolin, the TLR4/MyD88/NF-κB pathway is a central mechanism in inflammation that Polygala tenuifolia constituents are known to modulate frontiersin.orgnih.gov. Research on other compounds has shown inhibition of NF-κB p65 and downregulation of the TLR4/MyD88/NF-κB pathway, leading to reduced inflammatory factors scielo.orgmedchemexpress.comresearchgate.net. Given that this compound is an active anti-inflammatory saponin (B1150181) from the same plant, it is plausible it may influence this pathway, although specific data for this compound were not explicitly found in the provided snippets.
Neurobiological and Neurological Pathways
Beyond its anti-inflammatory effects, this compound has shown promising activities in the nervous system, particularly concerning the synthesis of neurotrophic factors.
Induction of Nerve Growth Factor (NGF) Synthesis in Astrocytes
A significant neurobiological effect attributed to this compound is its ability to induce Nerve Growth Factor (NGF) synthesis in astrocytes. Studies using cultured rat astrocytes have shown that this compound, along with other onjisaponins from Polygala tenuifolia, strongly increased NGF levels in a dose-dependent manner nih.govamericanherbalistsguild.comresearchgate.net. NGF is a crucial neurotrophin involved in the survival, growth, and differentiation of neurons, and its induction is considered a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's disease nih.govresearchgate.netmdpi.com. This effect on NGF synthesis highlights a key mechanism by which this compound may exert neuroprotective effects.
Regulation of Choline (B1196258) Acetyltransferase (ChAT) mRNA Expression
Studies have indicated that this compound can influence the expression of choline acetyltransferase (ChAT) mRNA. ChAT is a crucial enzyme involved in the synthesis of acetylcholine, a neurotransmitter vital for cognitive functions. Research suggests that this compound can induce ChAT mRNA levels, particularly in rat basal forebrain cells. nih.gov This modulation of ChAT expression points towards a potential role for this compound in supporting cholinergic neurotransmission.
Autophagy Modulation via Atg7 and AMPK-mTOR Dependent Pathways
This compound has been shown to act as an autophagy inducer. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Studies, primarily focusing on Onjisaponin B (a related saponin also found in Radix Polygalae), have demonstrated that this compound activates autophagy through an Atg7, AMPK-mTOR dependent manner in PC-12 cells. researchgate.netnih.govnih.gov This mechanism involves the regulation of Atg7 and the activation of the AMPK-mTOR signaling pathway, which is a key regulator of autophagy. researchgate.netnih.govbmbreports.org By enhancing autophagy, this compound may contribute to the clearance of aggregate-prone proteins, such as mutant huntingtin and alpha-synuclein, which are implicated in neurodegenerative disorders. researchgate.netnih.gov
The following table summarizes findings related to Onjisaponin B's effect on autophagy in PC-12 cells:
| Compound | Concentration Range (µM) | Incubation Time (h) | Effect on Autophagy | Dependent Pathways | Reference |
| Onjisaponin B | 3-50 | 8-24 | Activates autophagy (increased GFP-LC3 puncta) | Atg7, AMPK-mTOR dependent | researchgate.netnih.govnih.govmedchemexpress.com |
| Onjisaponin B | 6.25-50 | 16-24 | Enhances clearance of mutant huntingtin and α-synuclein | Atg7, AMPK-mTOR dependent | researchgate.netnih.govmedchemexpress.com |
Influence on Beta-Amyloid (Aβ) Production
Research indicates that this compound, as well as related saponins (B1172615) like Onjisaponin B, can influence the production of beta-amyloid (Aβ), a peptide centrally involved in the pathology of Alzheimer's disease. Studies on Onjisaponin B have shown that it can reduce Aβ production. medchemexpress.comnih.govplos.orgresearchgate.net This reduction appears to occur without directly inhibiting the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) or γ-secretase, the enzymes responsible for cleaving amyloid precursor protein (APP) to produce Aβ. nih.govplos.orgresearchgate.net Instead, Onjisaponin B has been shown to promote the degradation of APP. nih.gov This suggests a mechanism where this compound and related compounds may reduce Aβ levels by influencing APP metabolism and turnover.
The following table presents data on Onjisaponin B's effect on Aβ production:
| Compound | Concentration (µM) | Cell Line | Effect on Aβ Production | Effect on BACE1/γ-secretase Activity | Reference |
| Onjisaponin B | 0.01-10 | 293T cells | Reduces Aβ production (IC50 of 10 µM) | No significant effect | medchemexpress.complos.orgresearchgate.net |
RhoA/ROCK2 Signaling Pathway Modulation
This compound, or its related compound Onjisaponin B, has been implicated in the modulation of the RhoA/ROCK2 signaling pathway. This pathway is involved in various cellular processes, including cytoskeleton organization, cell death, and inflammation, and has been linked to neurodegenerative conditions. mdpi.com Studies, particularly in the context of Parkinson's disease models, have shown that Onjisaponin B treatment can lower the expression of RhoA and ROCK2 proteins. mdpi.comnih.govmedchemexpress.com This modulation of the RhoA/ROCK2 pathway may contribute to the observed neuroprotective effects, such as ameliorating dopaminergic neurodegeneration and reducing neuroinflammation. mdpi.comnih.gov
The following table summarizes findings related to Onjisaponin B's effect on the RhoA/ROCK2 pathway in a mouse model of Parkinson's disease:
| Compound | Dosage (mg/kg) | Administration Route | Treatment Duration | Model | Effect on RhoA/ROCK2 Expression | Reference |
| Onjisaponin B | 20 and 40 | i.g. | 12 days | MPTP-induced PD mouse model | Attenuated expression | mdpi.comnih.govmedchemexpress.com |
Pharmacological Activities of Onjisaponin F in Preclinical Research
Immunomodulatory and Adjuvant Activities
Preclinical studies have identified Onjisaponin F as a substance with potent mucosal adjuvant activity. nih.gov Adjuvants are compounds that enhance the immune response to an antigen, and this compound has been shown to be effective when administered intranasally with vaccines. nih.govelotus.org
The adjuvant properties of this compound are particularly evident in its ability to augment humoral immunity, which involves the production of antibodies by B cells. When co-administered with vaccines, it significantly boosts the production of specific antibodies. nih.govelotus.org
The hemagglutination inhibition (HAI) assay is a standard method for measuring the level of functional antibodies against the influenza virus. einsteinmed.edunih.govfrontiersin.org Preclinical studies in mice have demonstrated that intranasal administration of this compound with an influenza HA vaccine significantly increases serum HI antibody titers compared to vaccination with the vaccine alone. nih.gov
In one study, a single intranasal inoculation of this compound with an influenza vaccine resulted in a 3- to 14-fold increase in serum HI antibody titers after four weeks compared to the control group that received only the vaccine. nih.gov When a booster vaccination (vaccine alone) was given three weeks after the initial co-administration, the serum HI titers were elevated 27- to 50-fold over the control group. nih.gov Furthermore, two intranasal administrations of this compound with the influenza HA vaccine at a three-week interval led to a significant increase in serum HI antibody titers just one week after the second vaccination. nih.gov
| Vaccination Regimen | Time Point | Fold Increase in HI Titer (vs. Vaccine Alone) | Source |
|---|---|---|---|
| Single Co-administration | 4 weeks post-vaccination | 3-14x | nih.gov |
| Primary Co-administration + Booster (Vaccine Alone) | Post-booster | 27-50x | nih.gov |
| Two Co-administrations (3 weeks apart) | 1 week post-2nd vaccination | Significant Increase | nih.gov |
Mucosal immunity in the respiratory tract is critical for preventing influenza infection, with secretory IgA (sIgA) playing a key role. frontiersin.orgnih.govnih.gov this compound has been shown to enhance this arm of the immune system. Co-administration of this compound with an influenza vaccine significantly increased nasal anti-influenza virus IgA antibody titers. nih.gov Following two intranasal vaccinations with this compound and an influenza HA vaccine, both nasal anti-influenza virus IgA and IgG antibody titers were significantly elevated. nih.govelotus.org
| Vaccination Regimen | Antibody Isotype | Outcome | Source |
|---|---|---|---|
| Primary Co-administration + Booster (Vaccine Alone) | Nasal IgA | Significant Increase | nih.gov |
| Two Co-administrations (3 weeks apart) | Nasal IgA | Significant Increase | nih.govelotus.org |
| Two Co-administrations (3 weeks apart) | Nasal IgG | Significant Increase | nih.govelotus.org |
The adjuvant effects of this compound are not limited to influenza vaccines. Research has also explored its utility with the Diphtheria-Pertussis-Tetanus (DPT) vaccine. nih.gov In mouse models, a primary intranasal vaccination with this compound and the DPT vaccine, followed by a booster of the DPT vaccine alone after four weeks, resulted in significant increases in both serum IgG and nasal IgA antibody titers two weeks after the secondary vaccination, compared to mice that received the DPT vaccine without the saponin (B1150181) adjuvant. nih.gov
Beyond its role as an adjuvant, this compound has been investigated for direct antiviral activity.
Preclinical research demonstrates that intranasal vaccination with this compound can inhibit the replication of the mouse-adapted influenza virus A/PR/8/34 (H1N1). nih.govelotus.orgresearchgate.net In mice infected with this influenza strain, intranasal administration of this compound with an HA vaccine led to the inhibition of viral proliferation in the bronchoalveolar lavages. nih.govelotus.org This suggests that the immune response stimulated by this compound is effective at controlling viral replication in the respiratory tract. researchgate.net
Antiviral Effects in Preclinical Models
Protective Efficacy against Viral Infection in Animal Models
This compound has demonstrated protective effects against viral infections in preclinical animal studies. Specifically, research has shown its potential in inhibiting the proliferation of the influenza virus. In a study involving mice, intranasal administration of this compound was found to inhibit the replication of the mouse-adapted influenza virus A/PR/8/34 in the bronchoalveolar lavages of infected animals. nih.gov
This antiviral activity is complemented by its role as a mucosal adjuvant. When co-administered intranasally with an influenza HA vaccine, this compound significantly enhanced the immune response. Two inoculations with this compound and the vaccine led to a significant increase in serum hemagglutination-inhibiting (HI) antibody titers, as well as nasal anti-influenza virus IgA and IgG antibody titers, just one week after the secondary vaccination, compared to mice that received the vaccine alone. nih.gov This suggests that this compound not only has direct antiviral effects but also boosts the vaccine-induced immune response, contributing to its protective efficacy.
Table 1: Protective Efficacy of this compound against Influenza Virus in Mice
| Animal Model | Virus Strain | Key Findings | Reference |
|---|---|---|---|
| Mice | Influenza A/PR/8/34 | Intranasal vaccination with this compound inhibited viral proliferation in bronchoalveolar lavages. | nih.gov |
| Mice | Influenza HA vaccine | Co-administration significantly increased serum HI antibody, and nasal IgA and IgG antibody titers. | nih.gov |
Anti-inflammatory Activities
In Vitro Inhibition of Pro-inflammatory Mediators (e.g., in Bone Marrow-Derived Dendritic Cells, Microglia)
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells. In a study investigating the bioactive compounds from Polygala tenuifolia, this compound was identified as one of the active saponins (B1172615) that inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). mdpi.com The study demonstrated that compounds from this plant, including this compound, had potent inhibitory effects on the production of interleukin (IL)-12 p40, IL-6, and tumor necrosis factor (TNF)-α. mdpi.com
Furthermore, research on Polygalasaponin F (PS-F), which is synonymous with this compound, has elucidated its anti-neuroinflammatory mechanisms in microglial cells. In LPS-stimulated BV-2 microglia, PS-F was found to inhibit the release of the pro-inflammatory cytokine TNF-α and nitric oxide (NO). nih.gov This inhibition was associated with a reduction in the expression of inducible nitric oxide synthase (iNOS). The study also revealed that the anti-inflammatory effect of PS-F is mediated through the regulation of the NF-κB signaling pathway, as it was shown to inhibit NF-κB nuclear translocation in a dose-dependent manner. nih.gov Additionally, PS-F was found to selectively inhibit the phosphorylation of p38 MAPK, without significantly affecting the phosphorylation of JNK and ERK1/2 protein kinases. nih.gov
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Type | Stimulant | Inhibited Mediators | Key Mechanistic Findings | Reference |
|---|---|---|---|---|
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | IL-12 p40, IL-6, TNF-α | Potent inhibitory effects on pro-inflammatory cytokine production. | mdpi.com |
| BV-2 Microglia | Lipopolysaccharide (LPS) | TNF-α, Nitric Oxide (NO), iNOS | Inhibition of NF-κB nuclear translocation and selective inhibition of p38 MAPK phosphorylation. | nih.gov |
Anti-inflammatory Effects in Preclinical Animal Models
Currently, there is a lack of specific preclinical studies investigating the anti-inflammatory effects of isolated this compound in established animal models of inflammation, such as carrageenan-induced paw edema or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. While other saponins and extracts from Polygala tenuifolia have been investigated for their in vivo anti-inflammatory properties, research focusing specifically on this compound in these models is not available in the reviewed scientific literature. Therefore, detailed research findings on the anti-inflammatory effects of this compound in preclinical animal models cannot be provided at this time.
Neuroprotective and Cognitive Enhancing Activities
Mitigation of Neurodegeneration in Animal Models (e.g., MPTP-Induced Parkinson's Disease Models)
There is currently no available scientific literature detailing the specific effects of this compound in mitigating neurodegeneration in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced animal model of Parkinson's disease. While the neuroprotective potential of various natural compounds is an active area of research, studies specifically evaluating the efficacy of this compound in protecting dopaminergic neurons and improving motor function in this particular preclinical model have not been reported.
Improvement of Cognitive Function in Animal Models (e.g., Learning and Memory Impairment)
Specific studies on the effects of this compound on cognitive function in animal models of learning and memory impairment, such as those induced by scopolamine (B1681570) or amyloid-beta, are not currently available in the scientific literature. While a related compound, Onjisaponin B, has been investigated for its potential to prevent cognitive impairment in a D-galactose-induced aging rat model, similar research focused exclusively on this compound has not been identified. nih.gov Consequently, there are no detailed research findings to report on the cognitive-enhancing activities of this compound in these preclinical models.
Based on a thorough review of preclinical research, specific data for this compound regarding the promotion of aggregate protein clearance, anti-radiation effects, and antidepressant-like effects is not available in the current scientific literature. Research into the pharmacological activities of saponins from Radix Polygalae has often focused on other related compounds, such as Onjisaponin B.
Therefore, it is not possible to provide a detailed article on this compound for the specified sections (7.3.3, 7.4.1, and 7.4.2) without extrapolating findings from other molecules, which would violate the instructions to focus solely on this compound.
For context, related research on other onjisaponins includes:
Promotion of Aggregate Protein Clearance: Studies have demonstrated that Onjisaponin B can enhance autophagy, leading to the accelerated degradation of mutant α-synuclein and huntingtin proteins in cellular models. nih.gov This action is linked to the AMPK-mTOR signaling pathway. nih.gov
Antidepressant-like Effects: Preclinical studies in mice have shown that Onjisaponin B exhibits antidepressant-like effects by reducing immobility time in the forced swimming test and tail suspension test. scispace.com
Adjuvant Effects: this compound has been identified as a potent mucosal adjuvant for vaccines. In preclinical studies, it significantly increased antibody titers when co-administered with influenza and diphtheria-pertussis-tetanus (DPT) vaccines. nih.gov
However, these findings are specific to the compounds studied and cannot be directly attributed to this compound. Further research is required to determine if this compound possesses similar pharmacological activities.
Future Research Directions and Methodological Advancements
Integrated Omics Approaches (Genomics, Transcriptomics, Metabolomics, Proteomics) in Onjisaponin F Research
Integrated omics approaches, encompassing genomics, transcriptomics, metabolomics, and proteomics, represent a significant future direction for this compound research. These methodologies can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. By analyzing global changes in genes, RNA transcripts, metabolites, and proteins, researchers can elucidate complex pathways modulated by this compound that are not discernible through single-omics studies.
For instance, transcriptomics and proteomics could reveal the specific genes and proteins whose expression levels are altered upon this compound treatment, providing insights into its cellular targets and downstream effects. Metabolomics can help identify metabolic pathways influenced by this compound, potentially uncovering its impact on cellular energy, signaling, or detoxification processes. The integration of these datasets through bioinformatics and systems biology approaches can construct detailed molecular networks and identify key regulatory nodes affected by this compound. This holistic view is crucial for understanding the multifaceted pharmacological activities observed for saponins (B1172615), including this compound, such as their roles as adjuvants or in neuroprotection. researchgate.netnih.govmdpi.comnih.gov While current research has identified some activities, integrated omics can provide the depth required to fully map the biological responses.
Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery
Advanced computational modeling techniques are becoming increasingly indispensable in natural product research, including the study of this compound. unsm.edu.pefmhr.org Future research can heavily utilize methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict and understand the interactions of this compound with potential biological targets, such as proteins or enzymes. unsm.edu.pefmhr.org
Computational modeling can aid in elucidating the precise binding sites and affinities of this compound, providing valuable information about its molecular mechanisms without extensive experimental work. unsm.edu.pe Furthermore, these approaches can be used in virtual screening to identify novel targets for this compound or to design modified analogs with improved efficacy, specificity, or pharmacokinetic properties. unsm.edu.pefmhr.org For example, computational models can simulate the behavior of this compound in biological environments, predicting its stability, permeability, and distribution. frontiersin.org This is particularly relevant for compounds like saponins, which can have complex interactions with cell membranes. researchgate.net The application of computational modeling can significantly accelerate the drug discovery process by prioritizing promising avenues of research and reducing the need for high-throughput screening. fmhr.orgplos.org
Development of Targeted Delivery Systems for this compound Research
The development of targeted delivery systems represents a critical future research direction for enhancing the therapeutic potential of this compound. Saponins, including this compound, can exhibit certain limitations such as potential toxicity or poor bioavailability, which can be addressed by advanced delivery strategies. researchgate.netbenthamdirect.comnih.govbohrium.comresearchgate.net
Future research should focus on encapsulating this compound in carriers such as nanoparticles, liposomes, or other nanostructured systems. benthamdirect.comnih.govbohrium.comtandfonline.com These systems can improve the solubility and stability of this compound, protect it from degradation, and facilitate its transport to specific cells or tissues. nih.govbohrium.comresearchgate.net Targeted delivery can be achieved by functionalizing these carriers with ligands that bind to receptors overexpressed on target cells, thereby increasing the local concentration of this compound and reducing off-target effects. benthamdirect.com This is particularly relevant for applications where this compound's activity in specific locations, such as the brain or at mucosal surfaces, is desired. researchgate.netnih.govbenthamdirect.compsu.educapes.gov.brresearchgate.net Research into novel saponin-based liposomes has already shown promise for targeted delivery, suggesting the potential for similar approaches with this compound. tandfonline.com
Exploration of Synergistic Effects with Other Bioactive Compounds
Exploring the synergistic effects of this compound with other bioactive compounds is a promising area for future research, particularly in the context of combination therapies. Traditional medicine often utilizes complex mixtures of compounds, and investigating the interactions between this compound and other constituents from its natural source, Polygala tenuifolia, or other medicinal plants, could lead to the discovery of enhanced therapeutic outcomes. nih.govnih.govfrontiersin.orgfrontiersin.org
Studies have already indicated that Onjisaponins can exhibit synergistic effects with vaccines, enhancing immune responses. researchgate.netnih.govpsu.educapes.gov.brresearchgate.net Future research can expand this to explore combinations of this compound with conventional drugs or other natural products to achieve additive or synergistic effects in various therapeutic areas, such as neuroprotection, anti-inflammation, or anti-tumor activity. mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org This could involve investigating combinations that target multiple pathways involved in a disease or improve the bioavailability or efficacy of co-administered compounds. bohrium.comtandfonline.com Research methodologies could include in vitro and in vivo studies evaluating the combined effects of this compound with other agents on relevant biological markers and disease models.
Investigation of Epigenetic Modulation by this compound
The investigation of epigenetic modulation by this compound represents an emerging and potentially significant area of future research. Epigenetic mechanisms, such as DNA methylation, histone modification, and non-coding RNA regulation, play crucial roles in gene expression and cellular function, and their dysregulation is implicated in various diseases. researchgate.netd-nb.infonih.govtzuchi.com.tw
Future studies could explore whether this compound can influence epigenetic marks or the activity of epigenetic enzymes. This could provide novel insights into its mechanisms of action, particularly in areas like neuroprotection or its potential as an adjuvant, where epigenetic modifications are known to play a role. researchgate.netd-nb.infonih.gov For instance, research could investigate if this compound affects DNA methylation patterns in specific genes related to neuronal survival or immune responses. researchgate.netd-nb.infonih.gov While research on the epigenetic effects of saponins is still developing, the potential for natural compounds to modulate epigenetic pathways is gaining recognition. researchgate.net Understanding the epigenetic effects of this compound could uncover new therapeutic targets and broaden its potential applications.
Q & A
Q. What methodologies are used to isolate and purify Onjisaponin F from Radix Polygalae extracts?
this compound is typically isolated using sequential ethanol extraction followed by liquid-liquid partitioning and chromatographic techniques. Fractionation is performed using silica gel chromatography or preparative HPLC, with sub-fractions analyzed via UHPLC-Q-TOF/MS to identify saponin-rich fractions . Final purification may involve reverse-phase HPLC with UV detection (e.g., 210 nm for triterpenoid absorption). Purity is confirmed using mass spectrometry and NMR spectroscopy .
Q. How is the chemical structure of this compound characterized, and what analytical tools are critical?
Structural elucidation requires a combination of high-resolution mass spectrometry (HR-MS) for molecular formula determination and 2D NMR (¹H-¹H COSY, HSQC, HMBC) to resolve its glycosylation pattern and aglycone structure. Key features include a triterpenoid core with multiple sugar moieties (e.g., xylose, rhamnose) and esterified substituents (e.g., methoxycinnamoyl groups), as detailed in structural diagrams . Comparative analysis with known saponins in databases (e.g., PubChem) aids verification .
Q. What preclinical pharmacological activities are documented for this compound?
this compound demonstrates adjuvant activity in nasal influenza HA vaccines by enhancing mucosal immune responses, likely through interaction with lipid raft domains or dendritic cell activation . It also co-occurs with autophagic saponins (e.g., Onjisaponin B) in bioactive fractions, though its direct role in autophagy requires further study .
Advanced Research Questions
Q. How do researchers assess synergistic interactions between this compound and other saponins in Radix Polygalae?
Synergy is evaluated through bioactivity-guided fractionation. For example, sub-fractions containing this compound (3.94% in Sub-F5) are tested alongside other saponins (e.g., Onjisaponin J, O) in autophagic assays (e.g., GFP-LC3 puncta formation in PC-12 cells). Comparative IC₅₀ values and Western blotting for LC3-II levels reveal additive or synergistic effects . Fraction recombination experiments further validate interactions .
Q. What experimental approaches elucidate this compound’s molecular mechanisms in adjuvant activity?
Mechanistic studies employ in vitro models (e.g., dendritic cell cultures) to assess cytokine production (ELISA for IL-6, TNF-α) and antigen uptake (flow cytometry with fluorescently labeled HA). In vivo, nasal immunization models in mice measure IgA/IgG titers and mucosal lymphocyte activation. Transcriptomic analysis (RNA-seq) identifies pathways like TLR4/NF-κB, while lipidomics explores membrane interaction mechanisms .
Q. What challenges arise in translating this compound’s in vitro bioactivity to in vivo models, and how are they addressed?
Key challenges include low oral bioavailability due to high molecular weight (>1500 Da) and poor membrane permeability. Strategies include:
- Formulation optimization : Nanoparticle encapsulation or liposomal delivery to enhance nasal or intestinal absorption .
- Pharmacokinetic profiling : LC-MS/MS quantification in plasma after intranasal/oral administration to assess bioavailability .
- Toxicology screens : Chronic toxicity studies in rodents to evaluate organ-specific effects (e.g., liver enzymes, renal function) .
Q. How are contradictions in bioactivity data resolved across studies?
Discrepancies (e.g., variable autophagic activity in different sub-fractions) are addressed through:
- Chemical standardization : Quantifying this compound levels in extracts via UHPLC-MS to correlate dosage with activity .
- Cell line validation : Replicating assays in multiple models (e.g., primary neurons vs. PC-12 cells) to rule out cell-specific effects .
- Pathway inhibition studies : Using AMPK/mTOR inhibitors (e.g., Compound C) to confirm mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
